1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride

Medicinal Chemistry Organic Synthesis Chemical Biology

1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride is a heterocyclic hydrochloride salt with a molecular weight of 147.60 g/mol and formula C5H10ClN3. Its core consists of a three-membered diazirine ring fused to a six-membered piperidine ring at a spiro carbon.

Molecular Formula C5H10ClN3
Molecular Weight 147.6 g/mol
CAS No. 1803590-98-8
Cat. No. B1435696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride
CAS1803590-98-8
Molecular FormulaC5H10ClN3
Molecular Weight147.6 g/mol
Structural Identifiers
SMILESC1CNCCC12N=N2.Cl
InChIInChI=1S/C5H9N3.ClH/c1-3-6-4-2-5(1)7-8-5;/h6H,1-4H2;1H
InChIKeyIMXHDCAXAAQTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,2,6-Triazaspiro[2.5]oct-1-ene Hydrochloride (CAS 1803590-98-8) Technical Specifications & Supply Chain Context


1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride is a heterocyclic hydrochloride salt with a molecular weight of 147.60 g/mol and formula C5H10ClN3 [1]. Its core consists of a three-membered diazirine ring fused to a six-membered piperidine ring at a spiro carbon . Computed physicochemical properties include a Topological Polar Surface Area of 36.8 Ų and zero rotatable bonds [1]. The compound is supplied as a solid, typically at 95% to 97% purity . It is used as a specialized research chemical and building block .

Why 1,2,6-Triazaspiro[2.5]oct-1-ene Hydrochloride Cannot Be Replaced by Generic Triazaspiro Analogs


Substitution with alternative triazaspiro compounds is not feasible due to fundamental differences in isomeric structure and resulting physicochemical profiles. 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride is a specific isomer with a unique arrangement of nitrogen atoms that dictates its reactivity and molecular interactions [1]. While close analogs like the 1,2,5- or 1,2,7-isomers share the same molecular formula (C5H10ClN3) and weight (147.6 g/mol) , they are distinct chemical entities with divergent properties. Even minor modifications, such as the introduction of a single fluorine atom (4-fluoro-1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride), increase molecular weight to 165.6 Da and alter electronic and steric parameters, fundamentally changing the compound's behavior . The quantitative evidence presented below details these critical differences.

Quantitative Differentiation Guide: 1,2,6-Triazaspiro[2.5]oct-1-ene Hydrochloride vs. Analogues


Isomeric Specificity: 1,2,6- vs. 1,2,5- and 1,2,7- Isomers

The 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride isomer possesses a unique arrangement of its three nitrogen atoms within the spirocyclic framework, distinguishing it from the 1,2,5- and 1,2,7- isomers [1]. This isomeric specificity is critical for structure-activity relationships in medicinal chemistry, where the precise placement of heteroatoms determines binding affinity to biological targets and the outcome of subsequent chemical transformations. A researcher designing a molecule with a specific 3D pharmacophore cannot substitute the 1,2,6- isomer with a 1,2,5- or 1,2,7- isomer without risking complete loss of activity.

Medicinal Chemistry Organic Synthesis Chemical Biology

Physicochemical Profile: Computed Lipophilicity (LogP) and Solubility (LogS) Compared to Free Base

The hydrochloride salt form significantly improves aqueous solubility compared to its free base counterpart, a critical factor for experimental workflows. The hydrochloride salt (1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride) has a computed consensus Log P of 0.52 and a solubility (LogS) of -1.39 (6.08 mg/mL) . In contrast, the free base form (CAS 1639450-02-4) is less soluble and has a different logP profile, with a predicted XLogP3-AA of 0.2 [1]. This difference in solubility and lipophilicity directly impacts its handling in aqueous biological assays and its compatibility with various reaction media.

Drug Discovery ADME Physicochemical Properties

Molecular Weight and Property Divergence from Fluorinated Analogues

Introduction of a single fluorine atom creates a distinctly different chemical entity with altered physicochemical and biological properties. 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride (MW 147.6 g/mol) is significantly lighter than its 4-fluoro analogue (MW 165.6 g/mol) . The addition of fluorine increases molecular weight, alters lipophilicity, and impacts metabolic stability. This demonstrates that even closely related analogues cannot be considered interchangeable.

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Supply Chain Quality Assurance: Verified Purity and Batch-Specific QC Documentation

The procurement value is enhanced by suppliers offering verifiable purity levels and batch-specific quality control (QC) documentation. Bidepharm provides this compound at a standard purity of 95%, with available batch-specific QC reports including NMR, HPLC, and GC . Fluorochem offers the compound at a purity of 97% . This level of documentation is not universally available for all analogues or from all vendors, and it is essential for ensuring experimental reproducibility.

Quality Control Analytical Chemistry Reproducibility

Optimal Use Cases for 1,2,6-Triazaspiro[2.5]oct-1-ene Hydrochloride in Research and Development


Scaffold for Medicinal Chemistry and SAR Studies

The unique 1,2,6-triazaspiro core is a valuable scaffold in medicinal chemistry for exploring structure-activity relationships (SAR). Its specific three-dimensional arrangement of nitrogen atoms provides a distinct pharmacophore that cannot be replicated by 1,2,5- or 1,2,7-isomers [1]. Researchers use it as a starting point to synthesize libraries of compounds targeting neurological and psychiatric disorders, where spirocyclic frameworks are known to enhance target engagement . The availability of batch-specific QC data ensures that any observed biological activity is reliably linked to the intended molecular structure .

Synthesis of Advanced Intermediates via Spirocyclic Functionalization

As a building block, 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride enables the construction of more complex molecular architectures. Its spirocyclic framework imparts conformational rigidity and distinct reactivity, making it a key intermediate for creating advanced pharmaceutical intermediates [1]. The hydrochloride salt form provides enhanced solubility in common organic and aqueous reaction media, facilitating a wider range of synthetic transformations compared to the less soluble free base .

Development of Protein Cross-linking Agents

This compound is classified as a protein cross-linker [1]. Its rigid spirocyclic structure can serve as a precise spacer in the design of chemical probes or cross-linking agents. The specific isomer (1,2,6-) ensures that the reactive handles are presented at a defined distance and angle, which is critical for the successful and specific cross-linking of target biomolecules. The use of alternative isomers would result in a different spatial orientation, likely leading to cross-linking failure or off-target effects.

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